Cas no 143557-93-1 (Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether)

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether structure
143557-93-1 structure
Produktname:Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
CAS-Nr.:143557-93-1
MF:C28H43N5O12S
MW:673.732326745987
CID:153742
PubChem ID:164454

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methy...
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L
    • (4S)-5-{[(3R,4R,7S,10S,11S)-4-[(carboxymethyl)carbamoyl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-13-yl]sulfinyl}-4-hydroxy-L-norvaline
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15&reg
    • Glycine, 2-((4-amino-4-carboxy-2-hydroxybutyl)sulfinyl)-threo-beta,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15-3)-ether, (2S-(1(S*),2R*,4R*))-
    • Ustiloxin A
    • Glycine, (
    • 143557-93-1
    • (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
    • CHEMBL212074
    • AR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-
    • A,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15 inverted exclamation marku3)-ether
    • DTXSID40931945
    • (2S,4S)-2-amino-5-[(R)-[(2R,3S,6S,9S,10R)-9-(carboxymethylcarbamoyl)-10-ethyl-2,13-dihydroxy-6-isopropyl-10-methyl-3-(methylamino)-4,7-dioxo-11-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-15-yl]sulfinyl]-4-hydroxy-pentanoic acid
    • (2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
    • C08442
    • Q27108516
    • Ustiloxin
    • 5-[4-{[(Carboxymethyl)imino](hydroxy)methyl}-3-ethyl-6,9,11,15-tetrahydroxy-3-methyl-10-(methylamino)-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),5,8,12,14-pentaene-13-sulfinyl]-4-hydroxynorvaline
    • CHEBI:9914
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
    • Inchi: InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22-,23-,28+,46?/m0/s1
    • InChI-Schlüssel: QRLBQXQEGMBXFM-DYRILNNMSA-N
    • Lächelt: OC(CNC([C@@H]1NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC)[C@@H](O)C2C(=CC(O)=C(C=2)O[C@]1(C)CC)S(C[C@H](C[C@@H](C(=O)O)N)O)=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 673.263
  • Monoisotopenmasse: 673.263
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 10
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 46
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 1140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 306A^2
  • XLogP3: -6.8

Experimentelle Eigenschaften

  • Dichte: 1.48
  • Siedepunkt: 1119.5°Cat760mmHg
  • Flammpunkt: 630.8°C
  • Brechungsindex: 1.642

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Verwandte Literatur

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.